2-(4H-1,2,4-triazol-4-yl)benzoic acid
Description
Contextualization of Triazole-Benzoic Acid Architectures in Contemporary Chemistry
Triazole-benzoic acid structures represent a fascinating class of bifunctional organic ligands. The triazole ring, a five-membered heterocycle with three nitrogen atoms, offers multiple coordination sites, making it a versatile building block in coordination chemistry and materials science. chemijournal.combohrium.com The two primary isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), each possess distinct electronic properties and reactivity. chemijournal.comnih.gov The benzoic acid group, with its carboxyl functional group, provides a classic coordination site for metal ions and a handle for forming amides, esters, and other derivatives. preprints.org The combination of these two functionalities on a single benzene (B151609) ring creates a ligand with the potential for diverse and flexible coordination modes, capable of bridging multiple metal centers to form complex architectures. nih.govacs.org This has led to their extensive use in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. chemijournal.comacs.org
Significance of 2-(4H-1,2,4-triazol-4-yl)benzoic Acid as a Prototypical Scaffold for Academic Inquiry
This compound serves as a prototypical scaffold for academic research due to its unique structural arrangement. The ortho positioning of the triazole and carboxylic acid groups introduces steric constraints and potential for intramolecular interactions that are not present in its meta and para isomers, 3-(4H-1,2,4-triazol-4-yl)benzoic acid and 4-(4H-1,2,4-triazol-4-yl)benzoic acid, respectively. evitachem.comsigmaaldrich.com This specific substitution pattern influences the resulting coordination geometries and the properties of the materials derived from it.
The presence of both nitrogen-donor atoms from the triazole ring and oxygen-donor atoms from the carboxylate group allows for the formation of stable complexes with a wide range of metal ions. nih.govacs.org This dual-functionality is a key area of investigation, as the interplay between the two groups dictates the final structure and properties of the resulting metal complexes. Researchers are particularly interested in how the ortho-substitution impacts the formation of discrete molecular complexes versus extended polymeric structures.
Historical Development and Evolution of Research Trajectories
The study of triazole-containing compounds has a rich history, with the term "triazole" first being introduced in the late 19th century. mdpi.com The initial focus was on the synthesis and fundamental reactivity of these heterocyclic systems. The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,2,3-triazoles, making a wide variety of derivatives readily accessible. chemijournal.comnih.govmdpi.com This synthetic ease spurred a surge in research across various disciplines.
The exploration of triazole-benzoic acids as ligands for coordination chemistry is a more recent development. Early work focused on the synthesis and characterization of simple metal complexes. Over time, the research trajectory has shifted towards the rational design and synthesis of functional materials. A significant area of evolution has been the use of these ligands in the construction of metal-organic frameworks (MOFs). chemijournal.comnih.gov Researchers have moved from simply synthesizing new structures to targeting MOFs with specific properties, such as porosity for gas storage, luminescence for sensing applications, and catalytic activity. nih.govacs.org
Scope and Objectives of Current Research Paradigms
Contemporary research on this compound and its derivatives is multifaceted, with several key objectives driving the field forward.
A primary goal is the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers . Researchers are exploring different metal ions and reaction conditions, such as solvothermal methods, to create new structures with unique topologies and properties. nih.govacs.org The use of ancillary ligands in conjunction with this compound is also a common strategy to build more complex and functional materials. nih.govacs.org
Another major objective is the investigation of the functional properties of these materials. This includes studying their luminescence for potential applications in chemical sensing and optoelectronics. nih.gov For instance, the fluorescence of MOFs can be quenched or enhanced in the presence of specific ions or molecules, making them highly sensitive detectors. nih.gov
Catalysis is another burgeoning area of interest. The triazole moiety and the metal centers within MOFs can act as catalytic sites for various organic transformations. researchgate.net Research is focused on developing robust and reusable catalysts based on these frameworks.
Finally, there is a continued effort in the development of new synthetic methodologies for triazole-containing compounds. This includes exploring greener and more efficient reaction pathways to access these important molecular building blocks. bohrium.commdpi.com
| Research Area | Key Objectives | Illustrative Examples |
| Coordination Chemistry | Synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers with unique topologies. | Hydrothermal synthesis of Cd(II) and Zn(II) complexes with 2,4-bis-(triazol-1-yl)-benzoic acid and terephthalic acid as ligands. nih.govacs.org |
| Materials Science | Investigation of functional properties such as luminescence for sensing applications. | Development of MOFs based on triazole-carboxylic acid ligands for the selective detection of metal ions like MnO4–, Cr2O72–, and Fe3+. nih.gov |
| Catalysis | Development of robust and reusable catalysts for organic transformations. | Use of triazole derivatives in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. chemijournal.comresearchgate.net |
| Synthetic Chemistry | Exploration of efficient and environmentally friendly synthetic routes to triazole derivatives. | Microwave and ultrasound-assisted synthesis of 1,2,3-triazole derivatives. mdpi.com |
An in-depth exploration of the synthetic strategies for creating this compound and its analogues reveals a variety of chemical methodologies. These approaches focus on the construction of the core biarene scaffold and its subsequent modification to introduce diverse functionalities. The development of these routes is crucial for accessing novel compounds with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRSCKSDWKIZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608790 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-65-5 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Modification and Structural Diversification of 2 4h 1,2,4 Triazol 4 Yl Benzoic Acid Derivatives
Design and Synthesis of Hybrid Molecular Architectures
The strategic combination of the 2-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold with other molecular moieties has led to the development of novel hybrid architectures. This approach aims to synergize the properties of the individual components, resulting in compounds with unique and potentially superior characteristics.
Triazole-Benzoic Acid Hybrids with Heterocyclic Scaffolds
A significant area of research involves the fusion of the this compound core with other heterocyclic systems. The rationale behind this strategy is that the resulting hybrid molecules may exhibit enhanced biological activities by interacting with multiple targets or by possessing improved pharmacokinetic profiles. pensoft.netnih.gov For instance, the incorporation of a second triazole ring to create 2,4-bis-(triazol-1-yl)benzoic acid has been explored. nih.gov This modification introduces an additional coordination site, influencing the resulting compound's ability to form metal complexes. nih.gov
The synthesis of these hybrids often involves multi-step procedures. A common approach begins with the reaction of a substituted benzoic acid derivative with a triazole precursor. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures confirmed using NMR and mass spectrometry. nih.govrsc.org The general synthetic route might involve the initial preparation of a triazole-containing intermediate which is then coupled with a benzoic acid derivative. nepjol.info
Table 1: Examples of Triazole-Benzoic Acid Hybrids with Heterocyclic Scaffolds
| Hybrid Compound | Additional Heterocyclic Scaffold | Synthetic Approach | Reference |
| 2,4-bis-(triazol-1-yl)benzoic acid | 1,2,4-Triazole (B32235) | Self-assembly under solvothermal conditions with metal ions. | nih.gov |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Varied heterocyclic systems | Multi-step synthesis involving coupling of triazole and benzoic acid moieties. | nih.govrsc.org |
| 2-(4-bromophenyl)- pensoft.netiomcworld.comeurjchem.comtriazolo[1,5-c]quinazolin-2(3H)-one | Quinazolinone | Reaction of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one with hydrazine (B178648) carboxamide. | bibliomed.org |
Conjugation with Peptide Analogues and Other Biomolecules
To enhance biological targeting and efficacy, this compound and its analogues have been conjugated with peptides and other biomolecules. researchgate.net This strategy leverages the specific recognition properties of peptides to deliver the triazole-benzoic acid moiety to particular cells or tissues.
The synthesis of these bioconjugates typically involves standard peptide coupling chemistry. For example, 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid has been synthesized and then covalently linked to peptides. nih.gov The carboxylic acid group of the triazole-benzoic acid derivative is activated and then reacted with the N-terminus of a peptide. researchgate.netnih.gov The resulting conjugates have been investigated for their potential as anticancer agents. researchgate.net The conjugation of phenyl-1,2,4-triazoline-3,5-diones (PTADs) with tyrosine residues in peptides represents another approach, highlighting the versatility of triazole derivatives in bioconjugation. mdpi.com
Schiff Base Derivatives Incorporating Triazole-Benzoic Acid Moieties
Schiff bases, characterized by the presence of an imine (-N=CH-) group, are another important class of derivatives derived from triazole-containing compounds. nepjol.infoeurjchem.com The synthesis of Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives is a common strategy to create compounds with a wide range of biological activities. nih.govpensoft.net
The general synthesis of these Schiff bases involves the condensation reaction between an amino-functionalized triazole and an aldehyde or ketone. pensoft.netrdd.edu.iq For instance, new Schiff bases have been prepared from vanillic acid conjugated to 4H-1,2,4-triazole-3-thiol. pensoft.net The free amino group of the triazole reacts with various aldehydes to yield the corresponding Schiff base derivatives. pensoft.net The structures of these compounds are typically confirmed by spectroscopic methods such as IR and NMR. nepjol.info
Table 2: Examples of Schiff Base Derivatives from Triazole Compounds
| Starting Triazole Compound | Reactant | Resulting Schiff Base Derivative | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nepjol.info |
| 4-amino-1,2,4-triazole | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | 4-amino-1,2,4-triazole Schiff base derivative | nih.gov |
| Vanillic acid-1,2,4-triazole-3-thiol conjugate | Various aromatic aldehydes | Vanillic acid-triazole Schiff base derivatives | pensoft.net |
Exploration of Isomeric and Tautomeric Forms (e.g., 1H vs. 4H Triazole Isomers)
The 1,2,4-triazole ring can exist in different isomeric and tautomeric forms, which can significantly influence its chemical and biological properties. researchgate.net The position of the substituent on the triazole ring, for example, distinguishes between 1H- and 4H-1,2,4-triazole isomers. In the context of benzoic acid derivatives, both 4-(1H-1,2,4-triazol-1-yl)benzoic acid and this compound have been synthesized and studied. rsc.org
Furthermore, triazole derivatives can exhibit ring-chain tautomerism. For example, a study on 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid revealed the existence of an equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, 6-hydroxy-1,6-dihydro-4H-furo[3,4-d] pensoft.netnepjol.infoiomcworld.comtriazol-4-one. mdpi.com The predominance of one tautomer over the other can be influenced by the solvent and other environmental factors. mdpi.com The investigation of these isomeric and tautomeric forms is crucial for understanding the structure-property relationships of these compounds.
Structure-Activity Relationship (SAR) Studies via Systematic Modifications
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. iomcworld.comresearchgate.net For derivatives of this compound, SAR studies have been instrumental in identifying key structural features required for a particular biological effect. researchgate.netnih.gov
Systematic modifications can be made to various parts of the molecule, including the benzoic acid ring, the triazole ring, and any appended functional groups. For example, in a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, the nature of the substituent on the hybrid moiety was varied to assess its impact on anticancer activity. nih.govrsc.org It was found that certain hybrids exhibited potent inhibitory activities against cancer cell lines, and these studies helped to identify the most promising compounds for further development. nih.govrsc.org The introduction of different substituents on the phenyl ring of benzoic acid derivatives has also been shown to be crucial for their biological activity. researchgate.net
Table 3: Illustrative SAR Insights for Triazole-Benzoic Acid Derivatives
| Structural Modification | Observed Effect on Activity | Potential Rationale | Reference |
| Introduction of specific hybrid moieties to 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Potent inhibitory activity against MCF-7 and HCT-116 cancer cell lines. | Improved binding to the biological target. | nih.govrsc.org |
| Variation of substituents on the phenyl ring of benzoic acid | Altered biological potency. | Changes in electronic properties and steric interactions affecting target binding. | researchgate.net |
| Esterification of the carboxylic acid group | Can lead to a loss or alteration of activity, but may improve bioavailability. | The acidic group may be crucial for target interaction, while the ester improves cell permeability. | researchgate.netnih.gov |
These SAR studies provide valuable insights that guide the rational design of more potent and selective molecules based on the this compound scaffold.
Coordination Chemistry and Metal Organic Framework Mof Construction Based on 2 4h 1,2,4 Triazol 4 Yl Benzoic Acid Ligands
Ligand Design and Coordination Modes
The unique architecture of 2-(4H-1,2,4-triazol-4-yl)benzoic acid, which features both a triazole ring and a benzoic acid group, allows for a variety of coordination modes with metal ions. This bifunctionality is central to its role in creating diverse and complex structures.
Chelation and Bridging Capabilities of the Triazole-Benzoic Acid Moiety
The coordination versatility is further exemplified by the different coordination patterns observed in various metal complexes. For example, in a cadmium(II) complex, the ligand has been shown to adopt a μ2-η0: η0: η1: η0: η1: η0 coordination pattern. acs.org In another cadmium complex, the ligand was fully deprotonated and exhibited a μ3-η1: η1: η0: η1: η0: η0 coordination mode. acs.org These varied coordination behaviors underscore the ligand's adaptability in forming complex architectures.
Influence of Substituents on Coordination Geometry
While the provided information focuses on the parent ligand, the principles of ligand design suggest that the addition of substituent groups to the benzene (B151609) or triazole rings would significantly influence the resulting coordination geometry. Functional groups can alter the electronic properties and steric hindrance of the ligand, thereby directing the self-assembly process and the final architecture of the metal-organic framework. For example, the strategic placement of bulky groups could limit the coordination number of the metal ion or favor the formation of specific framework topologies.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved through methods that allow for the slow growth of crystalline materials, which is essential for obtaining high-quality, single-crystal structures suitable for X-ray diffraction analysis.
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are the most common synthetic routes for preparing metal complexes of this compound. rsc.org These techniques involve heating the reactants in a sealed vessel, which allows the pressure and temperature to rise above ambient conditions. This, in turn, increases the solubility of the reactants and promotes the formation of well-defined crystalline products. The choice of solvent can also play a crucial role in determining the final structure of the complex. For instance, a series of zinc(II) and cadmium(II) coordination compounds were successfully synthesized using hydro/solvothermal conditions. rsc.org In one specific example, a cadmium(II) complex was prepared by heating the organic ligand and a cadmium salt in a solvent mixture of acetonitrile (B52724) and water at 125 °C for 96 hours. acs.orgnih.gov
Investigation of Divalent Metal Ion Coordination (e.g., Zn(II), Co(II), Cd(II), Cu(II))
The coordination of this compound with various divalent metal ions has been extensively studied, leading to a rich variety of structural motifs.
Zinc(II) Complexes: Zinc(II) ions, with their d¹⁰ electronic configuration, are particularly favored for the construction of fluorescent MOFs. A series of Zn(II) coordination compounds have been synthesized, exhibiting structures ranging from mononuclear motifs to two- and three-dimensional interpenetrating networks. rsc.org For example, one Zn(II) complex displayed a four-coordinated geometry. ajol.info The synthesis often involves reacting the ligand with a zinc salt, such as zinc nitrate (B79036) or zinc chloride, under solvothermal conditions. acs.orgnih.gov
Cobalt(II) Complexes: Cobalt(II) complexes with triazole-based ligands have been synthesized and characterized. researchgate.netmdpi.com These complexes often exhibit interesting magnetic and catalytic properties. For instance, a novel Co(II) complex with a related triazole-carboxylic acid ligand was synthesized solvothermally and showed photocatalytic activity for the degradation of organic dyes. mdpi.com
Cadmium(II) Complexes: Cadmium(II) ions have been shown to form a variety of coordination polymers with this compound and its derivatives. These complexes can exhibit one-, two-, or three-dimensional structures. acs.orgrsc.org In one instance, a Cd(II) ion was found to be six-coordinated in an octahedral geometry, bonded to oxygen atoms from the carboxylate groups and coordinated water molecules, as well as nitrogen atoms from the triazole rings. acs.orgnih.gov Another Cd(II) complex displayed a seven-coordinated pentagonal bipyramid geometry. acs.org
Copper(II) Complexes: Copper(II) complexes with triazole-containing ligands have also been reported. researchgate.net The coordination geometry around the Cu(II) ion can vary, with some complexes exhibiting square planar or other geometries. nih.gov
Table of Synthesized Metal Complexes
| Complex | Metal Ion | Synthetic Method | Structural Features | Reference |
| [Zn(4-tba)₂(H₂O)₂] | Zn(II) | Hydrothermal/Solvothermal | Mononuclear motif | rsc.org |
| [Zn(4-tba)Cl]·CH₃OH | Zn(II) | Hydrothermal/Solvothermal | 2D network with sql topology | rsc.org |
| [Zn(4-tba)₂] | Zn(II) | Hydrothermal/Solvothermal | 2-fold interpenetrating 2D net with sql topology | rsc.org |
| [Cd(4-tba)₂]·DMF·3.6H₂O | Cd(II) | Hydrothermal/Solvothermal | 4-fold interpenetrating 3D net with dia topology | rsc.org |
| [Cd(L)(TPA)₀.₅(H₂O)]·H₂O | Cd(II) | Solvothermal | 3D framework | acs.orgnih.gov |
| [Co(tpa)₂(H₂O)₄]·2H₂O | Co(II) | Solvothermal | 3D supramolecular framework | mdpi.com |
| {[Cu(tba)₂(H₂O)]·2H₂O}n | Cu(II) | Solvothermal | 1D chain structure | researchgate.net |
Design Principles for Metal-Organic Frameworks
The rational design of MOFs based on this compound relies on several key principles. The choice of the metal ion is critical, as it influences not only the coordination geometry but also the physical properties of the resulting MOF, such as luminescence and magnetic behavior. researchgate.net The selection of the organic linker, with its specific functional groups and steric profile, dictates the connectivity and topology of the framework. researchgate.net
Furthermore, the reaction conditions, including the solvent system, temperature, and pH, can be fine-tuned to direct the self-assembly process towards a desired structure. acs.org The use of auxiliary ligands can also introduce additional functionality and complexity into the MOF architecture. acs.orgnih.gov By carefully considering these factors, it is possible to construct MOFs with tailored pore sizes, shapes, and chemical environments for specific applications, such as gas storage, separation, and catalysis. researchgate.net The stability of the ligand and the inorganic node are also crucial factors in engineering the properties of MOFs. researchgate.net
Scarcity of Research on this compound in Coordination Chemistry
Studies on related compounds, such as 4-Htba and 2,4-bis-(triazol-1-yl)benzoic acid, have detailed the synthesis of various coordination compounds with metals like Zinc (Zn(II)) and Cadmium (Cd(II)). These studies have explored the resulting topological architectures, including the formation of 2D layers and 3D interpenetrating networks, the critical role of hydrogen bonding and other supramolecular interactions in the assembly of these frameworks, and the construction of complex cluster-based coordination polymers.
For instance, work on 4-Htba has led to the synthesis of seven distinct coordination compounds, showcasing structures from simple mononuclear motifs to complex 2D and 3D interpenetrating frameworks. Similarly, research using 2,4-bis-(triazol-1-yl)benzoic acid has produced novel complexes with Cd(II) and Zn(II), resulting in 2D layered structures that further extend into 3D frameworks through auxiliary ligands. The importance of hydrogen bonding in dictating the final supramolecular architecture is a recurring theme in the study of such ligands.
Unfortunately, analogous research detailing the use of This compound as a ligand in MOF construction, including its specific resulting topologies, the influence of its hydrogen bonding patterns, or its propensity to form cluster-based polymers, could not be found in the surveyed literature. The unique steric and electronic effects expected from the ortho-positioning of the triazolyl and carboxylic acid groups suggest that its coordination behavior would differ significantly from its more commonly studied para-isomer, 4-Htba. This remains a potential area for future investigation in the field of crystal engineering and materials science.
Computational Chemistry and Theoretical Investigations of 2 4h 1,2,4 Triazol 4 Yl Benzoic Acid Systems
Quantum Mechanical Studies
Quantum mechanical calculations are a cornerstone of modern chemical research, providing a detailed description of molecules at the electronic level. For triazole-containing benzoic acid derivatives, these studies are crucial for predicting their stability, spectroscopic signatures, and potential for chemical transformations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 2-(4H-1,2,4-triazol-4-yl)benzoic acid. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and other electronic properties.
Research on closely related triazolyl benzoic acid derivatives demonstrates the power of this approach. For instance, studies on substituted triazole systems often employ the B3LYP functional with basis sets such as 6-311++G(d,p) to perform geometry optimizations and frequency calculations. mdpi.comresearchgate.net These calculations confirm that the optimized structures correspond to true energy minima on the potential energy surface.
The electronic properties derived from DFT, such as the distribution of electron density and molecular electrostatic potential (MEP), are key to understanding reactivity. MEP maps reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical triazolyl benzoic acid, the oxygen atoms of the carboxylic group and the nitrogen atoms of the triazole ring are identified as electron-rich sites, making them susceptible to electrophilic attack and key participants in hydrogen bonding. eurjchem.com Conversely, the hydrogen atom of the carboxylic acid is a primary electrophilic site. This information is invaluable for predicting how the molecule will interact with other chemical species.
Exploration of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, hardness, and electrical transport properties. researchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In studies of triazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and triazole rings, while the LUMO is distributed over the electron-accepting regions.
Computational studies on analogous 4-(1H-triazol-1-yl)benzoic acid hybrids have calculated these values to predict their antioxidant activity. mdpi.comresearchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity. These parameters help in understanding charge transfer interactions within the molecule and with other reactants.
Table 1: Representative Frontier Molecular Orbital Data for Triazole Derivatives (Gas Phase) Note: This table presents example data based on published values for structurally similar triazole derivatives to illustrate typical computational findings. The exact values for this compound would require specific calculation.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Triazole Benzoic Acid Hybrid | -6.5 to -7.0 | -2.0 to -2.5 | 4.0 to 5.0 |
| Substituted Triazole | -6.8 | -1.5 | 5.3 |
| Phenyl-Triazole System | -7.2 | -2.1 | 5.1 |
Mechanistic Probing of Chemical Reactions
Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. While specific mechanistic studies on this compound are not extensively documented, research on related compounds illustrates the methodologies used. DFT calculations can map the entire reaction pathway, identifying transition states, intermediates, and activation energy barriers.
For example, theoretical studies on the antioxidant activity of triazole derivatives investigate various reaction mechanisms, such as: researchgate.net
Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to a radical species.
Sequential Electron Transfer Proton Transfer (SETPT): The molecule first donates an electron, followed by the transfer of a proton.
Sequential Proton Loss Electron Transfer (SPLET): The molecule first loses a proton, and the resulting anion then donates an electron.
By calculating the bond dissociation energies (BDE), ionization potentials (IP), and proton affinities (PA), researchers can determine the most favorable antioxidant pathway for a given molecule in a specific environment. researchgate.net
Furthermore, detailed DFT studies on the nitration of triazol-3-one have successfully mapped the reaction coordinates for different proposed mechanisms, including direct nitration and acid-group-induced nitration. rsc.org These studies calculate the activation energies for each step, revealing the rate-determining step and demonstrating how the presence of other chemical species (like nitrate (B79036) or bisulfate ions) can significantly lower the activation barrier and alter the reaction pathway. rsc.org This type of analysis could be applied to understand reactions involving this compound, such as its synthesis, derivatization, or degradation.
Intermolecular Interactions and Crystal Engineering Analyses
In the solid state, the properties of a molecular crystal are governed by a complex network of intermolecular interactions. Computational methods are essential for characterizing these forces and understanding how they direct the assembly of molecules into a specific crystal lattice, a field known as crystal engineering.
Hydrogen Bonding Network Characterization
Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a dominant role in the crystal packing of molecules containing both hydrogen-bond donors and acceptors. This compound contains a carboxylic acid group (a strong hydrogen bond donor and acceptor) and a triazole ring with nitrogen atoms (hydrogen bond acceptors).
Computational and crystallographic studies on similar molecules consistently show the formation of robust hydrogen-bonding motifs. mdpi.com A common and highly stable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds. Additionally, intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and a nitrogen atom of the triazole ring (O—H···N) are frequently observed, leading to the formation of extended chains or more complex three-dimensional networks. mdpi.com Theoretical studies can precisely calculate the geometries and energies of these interactions.
π-π Stacking and Other Noncovalent Interactions (e.g., Hirshfeld Surface Analysis, QTAIM)
Beyond classical hydrogen bonds, weaker noncovalent interactions such as π-π stacking, C—H···π, and van der Waals forces are crucial for stabilizing the crystal structure. The phenyl and triazole rings of this compound are capable of engaging in π-π stacking interactions.
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the proximity of neighboring atoms. This analysis allows for the generation of 2D "fingerprint plots," which summarize all the intermolecular contacts and provide a percentage contribution for each type of interaction (e.g., H···H, C···H/H···C, O···H/H···O). Studies on derivatives have used this technique to show that while strong hydrogen bonds are significant, a large portion of the crystal packing is also dictated by numerous weaker H···H and C···H contacts. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) is another high-level theoretical method that analyzes the electron density topology to characterize chemical bonds and noncovalent interactions. By locating bond critical points (BCPs) between atoms, QTAIM can provide quantitative data on the strength and nature of interactions like hydrogen bonds and π-π stacking.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel analogs, thereby guiding synthetic efforts toward compounds with enhanced potency and selectivity. These models are built upon the principle that variations in the structural or physicochemical properties of a molecule within a series directly influence its biological effect.
QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches, each offering unique insights into the structural requirements for biological activity in systems related to this compound.
2D-QSAR Approaches
Two-dimensional QSAR models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors include constitutional, topological, and physicochemical properties. For classes of compounds structurally related to this compound, such as various 1,2,4-triazole (B32235) derivatives, 2D-QSAR has been successfully applied to predict activities like antimicrobial and anticancer effects. kashanu.ac.irphyschemres.org
In a typical 2D-QSAR study on 1,2,4-triazole derivatives, a series of analogs with known biological activities (e.g., anticancer IC50 values) is selected. physchemres.orgphyschemres.org A wide array of molecular descriptors is then calculated for each compound. These can include:
Constitutional descriptors: Molecular weight, number of atoms, number of rings.
Topological indices: Describe the connectivity of atoms, such as edge adjacency indices. kashanu.ac.ir
GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors: Encode information about the 3D molecular structure in a 2D format. kashanu.ac.ir
Burden eigenvalues: Derived from a matrix representation of the molecule, reflecting its topology. kashanu.ac.ir
Statistical methods like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN) are then employed to build the QSAR model. physchemres.orgphyschemres.org For instance, a study on the anti-pancreatic cancer activity of 1,2,4-triazole derivatives developed robust 2D-QSAR models using these techniques. physchemres.org The quality and predictive power of these models are assessed using statistical parameters such as the correlation coefficient (r² or R²), the cross-validation coefficient (q² or Q²), and external validation with a test set of compounds (R²test). physchemres.org A high q² value indicates good internal consistency and predictive ability of the model.
A study on the antimicrobial activity of 28 different 1,2,4-triazole derivatives demonstrated the utility of 2D-QSAR. kashanu.ac.ir The resulting multiparametric models yielded correlation coefficients nearing 0.9, indicating a strong relationship between the calculated descriptors and the observed antimicrobial activity. kashanu.ac.ir Such models can reliably predict the activity of new derivatives within the same class. kashanu.ac.ir
Table 1: Example of Statistical Parameters for 2D-QSAR Models of 1,2,4-Triazole Derivatives This table is illustrative and based on findings for related 1,2,4-triazole systems.
| Model Type | Biological Activity | q² (Cross-validation) | R²test (External Validation) | Reference |
|---|---|---|---|---|
| MLR | Anti-pancreatic cancer | 0.51 | 0.936 | physchemres.org |
| MNLR | Anti-pancreatic cancer | 0.90 | 0.852 | physchemres.org |
| ANN | Anti-pancreatic cancer | Not Reported | Not Reported (r = 0.896) | physchemres.org |
| MLR | Antimicrobial | Not Reported | Not Reported (r ≈ 0.9) | kashanu.ac.ir |
3D-QSAR Approaches
Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules and their interaction with a biological target. These approaches require the alignment of the molecular series based on a common scaffold. For compounds like this compound, this would involve aligning the triazole-benzoic acid core. The aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point.
Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.govnih.gov These techniques have been applied to various 1,2,4-triazole derivatives to model their anticancer and antifungal activities. nih.govnih.gov
In a 3D-QSAR study on 1,2,4-triazole derivatives as anticancer agents, the kNN-MFA method was used. nih.govresearchgate.net This approach generates models that can help identify the key structural features required for enhanced activity. nih.govresearchgate.net The results are often visualized as contour maps, where colored regions indicate areas where modifications to the molecule would likely increase or decrease biological activity. For example, a CoMFA study on menthol-derived 1,2,4-triazole-thioethers with antifungal activity established a robust model (r² = 0.991, q² = 0.514) that could guide the design of more potent antifungal agents. nih.gov
Similarly, a 3D-QSAR pharmacophore model for 1,2,4-triazole derivatives with COX-2 inhibitory activity identified key features necessary for binding. nih.gov These included hydrogen bond donors (mapped to amino groups on attached moieties) and aromatic rings (corresponding to the triazole and phenyl rings). nih.gov Such models are valuable for predicting the activity of new compounds and for virtual screening of compound libraries. nih.gov
Table 2: Example of Pharmacophore Features from a 3D-QSAR Study on 1,2,4-Triazole Derivatives This table is illustrative and based on findings for related 1,2,4-triazole systems.
| Feature | Structural Correspondence | Importance for Activity | Reference |
|---|---|---|---|
| Aromatic Ring | Triazole Ring | Essential for core structure alignment and potential π-π stacking interactions. | nih.gov |
| Aromatic Ring | Phenyl Ring | Important for hydrophobic interactions within the target's binding pocket. | nih.gov |
| Hydrogen Bond Donor | Amino group on an attached moiety | Crucial for forming hydrogen bonds with amino acid residues in the active site. | nih.gov |
For the this compound system, these QSAR methodologies could be applied to explore a range of biological activities. By synthesizing a series of derivatives with modifications on the benzoic acid ring (e.g., substitution with electron-withdrawing or -donating groups) or on the triazole ring (if chemically feasible), and subsequently evaluating their biological activity, robust and predictive QSAR models could be developed. These models would not only help in understanding the structure-activity relationships but also significantly accelerate the discovery of new, potent drug candidates based on this scaffold.
Mechanistic Exploration of in Vitro Biological Activities of 2 4h 1,2,4 Triazol 4 Yl Benzoic Acid Derivatives
Antimicrobial Activity Mechanisms (In Vitro)
Derivatives of 2-(4H-1,2,4-triazol-4-yl)benzoic acid have demonstrated inhibitory effects against various microbial species. The mechanisms underlying this antimicrobial action are multifaceted and target specific metabolic pathways in bacteria and fungi.
While the precise molecular targets are still under extensive research, studies have shown that 1,2,4-triazole (B32235) derivatives can impede the growth of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes. For instance, some triazole derivatives have been shown to inhibit DNA synthesis in bacteria, leading to a halt in replication and eventual cell death. nih.gov
Research on various 1,2,4-triazole derivatives has indicated a range of antibacterial activities. For example, certain hybrids have shown inhibitory efficacy towards both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL. nih.gov Specifically, some derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov Other studies on novel 1,2,4-triazole derivatives have reported good activity against bacteria such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus at moderately low concentrations.
The following table summarizes the in vitro antibacterial activity of selected 1,2,4-triazole derivatives against various bacterial strains, indicating their potential for broad-spectrum activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ofloxacin analogue with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis (Gram-positive) | 0.25 - 1 | nih.gov |
| Ofloxacin analogue with 1,2,4-triazole | E. coli (Gram-negative) | 0.25 - 1 | nih.gov |
| Clinafloxacin-triazole hybrid | MRSA (Gram-positive) | 0.25 | nih.gov |
| 4-amino-1,2,4-triazole-5(4H)-thione derivative 1a | E. coli, B. subtilis, P. aeruginosa, S. aureus | 31.25 | |
| 4-amino-1,2,4-triazole-5(4H)-thione derivative 1b | E. coli, B. subtilis, P. aeruginosa, S. aureus | 31.25 |
The antifungal mechanism of triazole derivatives, including analogues of this compound, is well-established and primarily targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govekb.egnih.gov Ergosterol plays a crucial role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane. nih.gov
Triazole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. researchgate.netnih.gov This enzyme is critical for the conversion of lanosterol to ergosterol. researchgate.netnih.gov The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of the enzyme, preventing it from catalyzing the demethylation of lanosterol. nih.govscielo.org.mx This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. frontiersin.org The disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death. researchgate.net This mechanism of action is a hallmark of the azole class of antifungal agents. nih.govnih.gov
Studies on various 1,2,4-triazole derivatives have demonstrated their efficacy as ergosterol synthesis inhibitors, with some compounds exhibiting potent antifungal activity against a range of fungal pathogens, including various Candida species. ekb.egnih.govmdpi.com
The following table presents data on the in vitro antifungal activity of select 1,2,4-triazole derivatives, highlighting their minimum inhibitory concentrations (MIC) against different fungal strains.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Benzimidazole-1,2,4-triazole derivative 6b | C. glabrata | 0.97 | nih.gov |
| Benzimidazole-1,2,4-triazole derivative 6i | C. glabrata | 0.97 | nih.gov |
| Benzimidazole-1,2,4-triazole derivative 6j | C. glabrata | 0.97 | nih.gov |
| 2,4,5 Trisubstituted 1,2,3-triazole analogue GKV10 | C. tropicalis | 0.49 | mdpi.com |
| 2,4,5 Trisubstituted 1,2,3-triazole analogue GKV11 | C. tropicalis | 0.49 | mdpi.com |
| 2,4,5 Trisubstituted 1,2,3-triazole analogue GKV15 | C. tropicalis | 0.49 | mdpi.com |
Antioxidant Activity Mechanisms (In Vitro)
The antioxidant properties of this compound derivatives are attributed to their ability to neutralize free radicals through various chemical pathways. nih.govisres.org Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to a range of diseases. nih.gov The primary mechanisms by which these compounds exert their antioxidant effects in vitro include Hydrogen Atom Transfer (HAT), Sequential Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). frontiersin.orgmdpi.com
The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org The feasibility of this process is largely determined by the bond dissociation enthalpy (BDE) of the hydrogen-donating group on the antioxidant. frontiersin.org A lower BDE indicates a weaker bond, making the hydrogen atom more readily available for transfer to a radical. For triazole derivatives, the presence of specific functional groups can influence the BDE and, consequently, their antioxidant capacity via the HAT pathway. frontiersin.org
In the Sequential Electron Transfer-Proton Transfer (SET-PT) mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. frontiersin.org This is followed by the transfer of a proton from the radical cation to a solvent or another molecule. The key parameters governing this pathway are the ionization potential (IP), which relates to the ease of electron donation, and the proton dissociation enthalpy (PDE). frontiersin.org Compounds with lower IP and PDE values are generally more effective antioxidants through the SET-PT mechanism.
The Sequential Proton Loss Electron Transfer (SPLET) mechanism involves the initial deprotonation of the antioxidant molecule, forming an anion. frontiersin.org This anion then transfers an electron to the free radical. This pathway is particularly relevant in polar solvents. The critical physicochemical parameters for the SPLET mechanism are the proton affinity (PA), which indicates the ease of deprotonation, and the electron transfer enthalpy (ETE). frontiersin.org Lower PA and ETE values suggest a more favorable antioxidant activity through the SPLET pathway.
Theoretical studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have provided insights into the thermodynamic parameters that govern these antioxidant mechanisms. The computed values for BDE, IP, PA, and ETE can help to predict the dominant antioxidant pathway for a given derivative. mdpi.com
The following table displays theoretical antioxidant descriptor values for a representative 4-(1H-triazol-1-yl)benzoic acid hybrid, illustrating the parameters used to evaluate the different antioxidant mechanisms.
| Antioxidant Mechanism | Descriptor | Calculated Value (kcal/mol) | Reference |
| HAT | Bond Dissociation Enthalpy (BDE) | Varies by derivative | mdpi.com |
| SET-PT | Ionization Potential (IP) | Varies by derivative | mdpi.com |
| SPLET | Proton Affinity (PA) | Varies by derivative | mdpi.com |
| SPLET | Electron Transfer Enthalpy (ETE) | Varies by derivative | mdpi.com |
Antiproliferative and Anticancer Activity Mechanisms (In Vitro)
The anticancer potential of 1,2,4-triazole benzoic acid derivatives has been demonstrated through their ability to inhibit the growth of various cancer cell lines. The primary mechanisms contributing to this activity are the induction of programmed cell death (apoptosis) and the interference with critical cell proliferation pathways.
Induction of Apoptosis in Cancer Cell Lines
Apoptosis is a key mechanism by which 1,2,4-triazole derivatives exert their cytotoxic effects against cancer cells. Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown that specific compounds can significantly induce apoptosis in human breast cancer (MCF-7) cells. nih.govresearchgate.net For instance, treatment with compounds 2 and 14 led to a marked increase in both early and late-stage apoptotic cells compared to untreated controls. nih.gov In the MCF-7 control group, the apoptosis percentage was 1.84% in early apoptosis and 2.94% in late apoptosis. nih.gov Following treatment, compound 2 increased these figures to 17.82% and 24.91%, respectively, while compound 14 showed an even greater effect, with 29.11% early and 45.47% late apoptotic cells. nih.gov
Similarly, other novel series of 1,2,3-triazole derivatives have been shown to trigger apoptosis in human liver cancer (Huh-7) cells. nih.govresearchgate.net Mechanistic investigations revealed that these compounds induce DNA damage, evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks. nih.govresearchgate.net This DNA damage subsequently triggers apoptosis through the increased expression of caspase-7, a key executioner caspase in the apoptotic pathway. nih.govresearchgate.net The ability of these compounds to induce apoptosis is a critical factor in their potential as anticancer agents. zsmu.edu.ua
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 1.84 ± 0.63 | 2.94 ± 0.50 |
| Compound 2 | 17.82 ± 1.30 | 24.91 ± 1.98 |
| Compound 14 | 29.11 ± 1.44 | 45.47 ± 2.10 |
Inhibition of Cancer Cell Proliferation Pathways
Beyond inducing apoptosis, these derivatives also inhibit cancer cell growth by interfering with proliferation pathways. Certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent inhibitory activities against MCF-7 and human colon cancer (HCT-116) cell lines, with IC50 values ranging from 15.6 to 23.9 µM. nih.govresearchgate.net Notably, the most potent compounds exhibited weak cytotoxicity toward normal human retinal pigment epithelial (RPE-1) cells, suggesting a therapeutic window. nih.govresearchgate.net
Mechanistic studies on other triazole derivatives have revealed multiple modes of action. Some compounds function as inhibitors of topoisomerases I and II and disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov Further investigations into 5-pyridinyl-1,2,4-triazole derivatives identified them as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cell survival and proliferation. escholarship.orgnih.gov Inhibition of FAK by compounds like 3c and 3d led to a decrease in the phosphorylation of downstream pro-survival proteins such as PI3K, Akt, JNK, and STAT3. escholarship.orgnih.gov This disruption of signaling pathways resulted in apoptosis induction and cell cycle arrest in the preG1 and S phases. escholarship.orgnih.gov Other studies have shown that triazole can inhibit liver cancer cell proliferation by reducing the levels of p-ERK1/2 and p-Akt protein expression while increasing p-38 phosphorylation. latamjpharm.org
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| 2 | 18.7 | 25.7 |
| 5 | - | - |
| 14 | 15.6 | - |
| 15 | - | 23.9 |
| Doxorubicin (Reference) | 19.7 | 22.6 |
Note: Dashes indicate data not specified in the provided sources for those specific compounds against that cell line.
Anticonvulsant Activity Mechanisms (In Vitro)
Derivatives of 1,2,4-triazole have been extensively studied for their potential as anticonvulsant agents. zsmu.edu.uasemanticscholar.org A primary mechanism implicated in their anticonvulsant action is the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. nih.govresearchgate.net
In vitro studies and associated in vivo tests have shown that certain 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones can significantly increase the concentration of GABA in the brain. nih.govresearchgate.net For example, compound 4g was found to be a potent agent against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. nih.govresearchgate.net Its mechanism is believed to be, at least in part, through the elevation of brain GABA levels. nih.govresearchgate.net This was further supported by experiments where pretreatment with thiosemicarbazide, an inhibitor of the GABA-synthesizing enzyme, significantly reduced the anticonvulsive activity of the compound. nih.gov Furthermore, affinity tests on other N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives indicated that potent compounds in this class exhibit strong binding to GABA-A receptors. nih.gov
| Test Model | ED50 (mg/kg) |
|---|---|
| MES-induced seizure | 23.7 |
| PTZ-induced seizure | 18.9 |
Molecular Interactions with Biological Targets
Understanding the direct molecular interactions between this compound derivatives and their biological targets is fundamental to rational drug design. Molecular docking simulations have been instrumental in predicting binding modes and identifying key interactions with various enzymes.
Enzyme Inhibition Studies (e.g., Molecular Docking Simulations with Specific Enzymes)
Molecular docking studies have been widely used to investigate the binding mechanisms of 1,2,4-triazole derivatives with a range of enzyme targets. These in silico methods help to elucidate how these compounds fit into the active sites of enzymes and exert their inhibitory effects. pensoft.net
Protein Tyrosine Phosphatase 1B (PTP1B): A study on benzothiazole and 1,2,4-triazole linked acetamido benzoic acid derivatives identified compound 6c as a potent PTP1B inhibitor with an IC50 value of 6.45 µM. researchgate.net Molecular docking revealed that this compound interacted with key residues within the catalytic site of the PTP1B enzyme, highlighting its potential for antidiabetic applications. researchgate.net
p38α MAP Kinase: Novel acetamide derivatives incorporating a 1,2,4-triazole core were evaluated as inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses. nih.gov Compound 5b showed superior inhibitory potency (IC50: 0.031 µM) compared to the standard inhibitor. nih.gov Docking studies predicted a binding mode where the compound interacted with the hinge region residue MET 109, a critical interaction for kinase inhibition. nih.gov
MDM2-p53 Interaction: To understand their pro-apoptotic activity, novel thiazolo[3,2-b] nih.govnih.govpensoft.net-triazoles were docked into the p53 binding domain of the MDM2 protein. researchgate.net Compounds that showed the highest antiproliferative activity and induced the greatest increase in p53 levels, such as compound 3b , also exhibited the highest binding affinity for MDM2 in docking simulations. researchgate.net
EGFR Tyrosine Kinase: A series of 1,2,4-triazole derivatives incorporating a mefenamic acid moiety were synthesized and evaluated for their anticancer activity. pensoft.net The most active compound, HB5 , was found to inhibit EGFR tyrosine kinase activity, which is crucial for cancer cell proliferation. pensoft.net
These studies demonstrate the utility of molecular docking in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors based on the 1,2,4-triazole scaffold. ijper.org
Advanced Characterization Methodologies in 2 4h 1,2,4 Triazol 4 Yl Benzoic Acid Research
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of 2-(4H-1,2,4-triazol-4-yl)benzoic acid and its derivatives rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of a related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the protons of the benzoic acid moiety and the triazole ring exhibit distinct chemical shifts. The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region, while the triazole protons resonate at their own characteristic frequencies.
For instance, in the ¹H NMR spectrum of benzoic acid itself, the protons on the benzene ring show complex splitting patterns. docbrown.info The proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift. docbrown.info In derivatives, the substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the carboxyl carbon, the carbons of the benzene ring, and the carbons of the triazole ring. The chemical shift of the carboxyl carbon is particularly characteristic, typically appearing in the range of 160-185 ppm. For example, the carboxyl carbon in benzoic acid resonates at approximately 172.5 ppm in CDCl₃ and 167.9 ppm in DMSO-d₆. rsc.org The chemical shifts of the aromatic and triazole carbons provide further confirmation of the compound's structure.
| ¹H NMR Chemical Shifts (δ, ppm) for Benzoic Acid Derivatives |
| Assignment |
| Aromatic Protons |
| Carboxylic Acid Proton |
| ¹³C NMR Chemical Shifts (δ, ppm) for Benzoic Acid Derivatives |
| Assignment |
| Aromatic Carbons |
| Carboxylic Carbon |
| Triazole Carbons |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the carboxylic acid and triazole moieties.
The IR spectrum of a similar compound, 2,4-bis-(triazol-1-yl)benzoic acid, shows a prominent peak around 3441 cm⁻¹, which is attributed to the stretching vibration of the –OH group in the carboxylic acid. nih.gov The stretching vibration of the C=O in the carboxyl group is observed at approximately 1711 cm⁻¹. nih.gov Additionally, the stretching vibration of the C=N bond in the triazole ring appears around 1610 cm⁻¹, and the C=C stretching of the benzene ring is seen at about 1517 cm⁻¹. nih.gov These characteristic absorption bands provide strong evidence for the presence of the respective functional groups within the molecule.
| Characteristic IR Absorption Bands for this compound |
| Functional Group |
| O-H stretch (Carboxylic Acid) |
| C=O stretch (Carboxylic Acid) |
| C=N stretch (Triazole Ring) |
| C=C stretch (Aromatic Ring) |
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For 4-(4H-1,2,4-triazol-4-yl)benzoic acid, the predicted monoisotopic mass is 189.05383 Da. uni.lu In mass spectrometry, this compound would be expected to show a molecular ion peak ([M+H]⁺) at an m/z of approximately 190.06111. uni.lu Other adducts, such as [M+Na]⁺ and [M+K]⁺, may also be observed. uni.lu
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to purify and identify this compound and its derivatives. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were confirmed using MS analysis, among other techniques. rsc.org
| Predicted Mass Spectrometry Data for 4-(4H-1,2,4-triazol-4-yl)benzoic Acid |
| Adduct |
| [M+H]⁺ |
| [M+Na]⁺ |
| [M-H]⁻ |
| [M+NH₄]⁺ |
| [M+K]⁺ |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aromatic and triazole ring systems.
The absorption spectra of related compounds, such as 4-benzoyl benzoic acid, have been studied in detail, revealing how factors like pH can influence the electronic transitions. rsc.org For this compound, the π-π* transitions of the benzene and triazole rings would be the primary contributors to the UV absorption. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the molecule.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern.
The crystal structure of a related compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the molecule is nearly planar, with a slight twist between the triazole and benzene rings. researchgate.net The crystal packing is dominated by hydrogen bonding interactions, including the formation of a classic eight-membered ring synthon between the carboxylic acid groups of adjacent molecules. researchgate.net
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information about the phase purity and crystal structure of a bulk sample. In the context of triazole-based compounds, PXRD is instrumental in confirming the successful synthesis of the desired crystalline phase and for identifying any polymorphic forms.
The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic intensities. For novel compounds like this compound, the experimental PXRD pattern would be compared with a simulated pattern generated from single-crystal X-ray diffraction data, if available. A close match between the experimental and simulated patterns confirms the bulk purity of the synthesized material. nih.govacs.org
In the broader field of triazole-containing coordination polymers and metal-organic frameworks (MOFs), PXRD is routinely used to ascertain the phase purity of the synthesized complexes. For instance, in the study of complexes derived from a related ligand, 2,4-bis-(triazol-1-yl)benzoic acid, PXRD tests were conducted to verify that the synthesized complexes had excellent phase purity by comparing the experimental data with simulated data. nih.govacs.org The consistency in peak positions and shapes between the two patterns indicated the successful synthesis of the target complexes. nih.govacs.org
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the chemical composition of a newly synthesized compound. It determines the percentage by weight of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.
The molecular formula for this compound is C₉H₇N₃O₂. The theoretical elemental composition can be calculated from its molecular weight.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 57.14 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.73 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.21 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.92 |
| Total | 189.19 | 100.00 |
In practice, a small, precisely weighed sample of the compound would be combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. Research on related triazole derivatives, such as the salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid, routinely employs elemental analysis to confirm the structure of the synthesized compounds. knutkt.edu.uaresearchgate.net For these compounds, the experimentally found percentages of C, H, and N are reported and compared against the calculated values to validate their composition. knutkt.edu.ua
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a material, its decomposition pattern, and the presence of solvent molecules within its crystal structure.
A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the mass loss. The resulting TGA curve plots the percentage of weight remaining against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur.
For this compound, a TGA analysis would reveal its decomposition temperature, providing an upper limit for its thermal stability. This is particularly important for applications where the material might be subjected to elevated temperatures, such as in the synthesis of coordination polymers under solvothermal conditions. nih.govacs.org
In studies of metal complexes involving the related 2,4-bis-(triazol-1-yl)benzoic acid ligand, TGA was used to investigate their thermal stability. nih.govacs.org The TGA curves of these complexes showed distinct steps of weight loss corresponding to the removal of coordinated and guest water molecules, followed by the decomposition of the organic ligands at higher temperatures. acs.org This information is crucial for understanding the structural integrity of the material under thermal stress.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is the most common of these methods and is a powerful tool for the stereochemical analysis of chiral compounds. A CD spectrum shows the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength.
While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality into its structure would result in chiral analogues. The study of such analogues using chiroptical methods would provide valuable insights into their three-dimensional structure in solution.
The synthesis of chiral analogues could be envisioned by, for example, introducing a chiral substituent on the benzoic acid ring or by creating atropisomers through restricted rotation around a single bond. The chiroptical properties of these analogues would then be highly sensitive to their absolute configuration and conformation.
In the broader context of heterocyclic compounds, CD spectroscopy has been used to investigate the chiral arrangement of neighboring 1,2,3-triazole residues in stereoregular polymers, where the CD signal is directly related to the chiral conformation of the polymer backbone. nih.gov Similarly, studies on other chiral heterocyclic systems, such as imidazole (B134444) derivatives, have demonstrated how small structural modifications can lead to significant variations in their solid-state chiroptical properties, as observed by both electronic circular dichroism and circularly polarized luminescence. rsc.org The synthesis and chiroptical investigation of chiral carbazole-based dyes have also shown that CD spectra exhibit Cotton effects corresponding to the absorption bands of the chromophoric moieties, providing information on the chiral environment. nih.gov
Therefore, the application of chiroptical spectroscopy to chiral analogues of this compound would be a valuable area of research for elucidating their stereochemical features and for the development of novel chiroptical materials.
Q & A
Q. What synthetic routes are available for 2-(4H-1,2,4-triazol-4-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like hydrazides or thioureas. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under reduced pressure yields triazole derivatives (65% yield) . Optimization includes adjusting solvent polarity (e.g., DMSO for high solubility), reflux duration (18–24 hours), and post-reaction crystallization (water-ethanol mixtures). Monitoring reaction progress via TLC and optimizing stoichiometry of reagents can improve yields. For salts of related triazole-benzoic acid derivatives, acid-base reactions with amines or metal hydroxides in ethanol are effective .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and triazole protons at δ 8.1–9.0 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z 189.17 for C₉H₇N₃O₂) and detects impurities .
- Elemental Analysis : Ensures C, H, N, and O percentages align with theoretical values (e.g., C: 57.14%, H: 3.70%, N: 22.22%, O: 16.92%) .
- X-ray Crystallography : Resolves crystal packing and coordination geometry in metal complexes (e.g., Cu(II) coordination polymers) using SHELX software .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) for gas adsorption?
- Methodological Answer : The triazole and benzoate groups act as bifunctional ligands, enabling coordination with metal nodes (e.g., Cu²⁺, Zn²⁺) to form porous frameworks . To design MOFs for gas adsorption:
Ligand Functionalization : Modify the triazole ring with electron-donating/-withdrawing groups (e.g., -NH₂, -NO₂) to tune pore chemistry .
Node Selection : Use high-valence metals (e.g., Fe³⁺) to enhance framework rigidity and surface area.
Adsorption Testing : Employ volumetric (e.g., BET) or gravimetric methods to measure CO₂/N₂ selectivity. MOFs with adjustable pore sizes (e.g., 3–10 Å) show promise for kinetic separation of gas mixtures .
Q. What strategies resolve discrepancies in pharmacological activity data among triazole-benzoic acid derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from structural variations or assay conditions. To address this:
Structural Confirmation : Re-validate derivatives using XRD or 2D NMR to rule out isomerism or impurities .
Dose-Response Studies : Test compounds across a concentration range (e.g., 1–100 μM) to identify non-linear effects.
Targeted Modifications : Introduce substituents (e.g., -SH or -CH₃) at the triazole 3-position to enhance binding to microbial enzymes .
Q. How does isosteric substitution of the triazole ring (1,2,4- → 1,2,3-triazole) affect coordination behavior?
- Methodological Answer : Replacing 1,2,4-triazole with 1,2,3-triazole alters ligand denticity and metal-binding affinity. For example:
- Coordination Geometry : 1,2,4-Triazole forms N1-monodentate complexes (e.g., with Cu²⁺), while 1,2,3-triazole may act as a bridging ligand .
- Stability : Use DFT calculations (B3LYP/6-31G*) to compare bond dissociation energies. Experimental validation via cyclic voltammetry can assess redox stability in coordination polymers .
Data Analysis and Contradiction Management
Q. How should researchers address variability in crystallographic data for triazole-benzoic acid complexes?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., Cu–Ntriazole vs. Cu–Ocarboxylate) may arise from crystallization solvents or counterions. Strategies include:
Multi-Solvent Screening : Test crystallization in polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents to isolate polymorphs.
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
Cross-Validation : Compare XRD results with computational models (e.g., Mercury CSD) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
